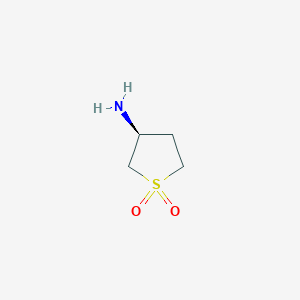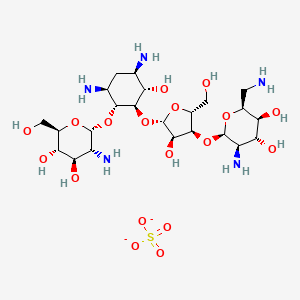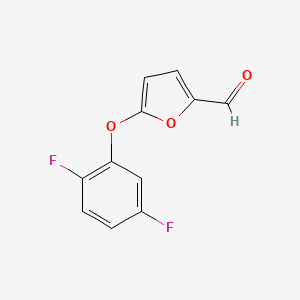
(3S)-3-amino-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-1lambda6-thiolane-1,1-dione is a chiral primary amine with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an amine group. The presence of the sulfone group imparts unique chemical properties, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with various electrophiles to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .
Applications De Recherche Scientifique
(3S)-3-amino-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .
Comparaison Avec Des Composés Similaires
(3S)-3-amino-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Tetrahydropyridines: These compounds share a similar ring structure but lack the sulfone group, resulting in different chemical properties and reactivity.
Aromatic amines: These compounds have an aromatic ring instead of a tetrahydrothiophene ring, leading to distinct electronic and steric effects.
Primary amines: While they share the amine group, the presence of the sulfone group in this compound imparts unique reactivity and stability.
Propriétés
Formule moléculaire |
C4H9NO2S |
|---|---|
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
(3S)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1 |
Clé InChI |
OVKIDXBGVUQFFC-BYPYZUCNSA-N |
SMILES isomérique |
C1CS(=O)(=O)C[C@H]1N |
SMILES canonique |
C1CS(=O)(=O)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Iodoacetyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601105.png)








![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)
![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)



